N'-{[2-(biphenyl-4-yl)acetyl]oxy}pyridine-2-carboximidamide
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Overview
Description
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-{[1,1’-BIPHENYL]-4-YL}ACETATE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-{[1,1’-BIPHENYL]-4-YL}ACETATE typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction can be represented as follows:
Aldehyde+Amine→Schiff Base+Water
In this case, the aldehyde is derived from 2-{[1,1’-BIPHENYL]-4-YL}ACETATE, and the amine is AMINO(PYRIDIN-2-YL)METHYLIDENEAMINE. The reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-{[1,1’-BIPHENYL]-4-YL}ACETATE involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-{[1,1’-BIPHENYL]-4-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides and by-products such as water.
Reduction: Amines and alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-{[1,1’-BIPHENYL]-4-YL}ACETATE is used as a ligand in coordination chemistry
Biology
In biological research, this compound is investigated for its potential as a DNA-binding agent. Studies have shown that it can interact with DNA, making it a candidate for use in gene therapy and molecular biology techniques.
Medicine
In medicinal chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-{[1,1’-BIPHENYL]-4-YL}ACETATE is explored for its potential as an antimicrobial and anticancer agent. Its ability to form complexes with metal ions enhances its biological activity, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for applications in electronics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-{[1,1’-BIPHENYL]-4-YL}ACETATE involves its interaction with molecular targets such as enzymes and DNA. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the disruption of DNA replication, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYL-3-NITROBENZOATE
- 2-((2-(BIPHENYL-4-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL)METHYLENE AMINO)PHENOL
Uniqueness
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-{[1,1’-BIPHENYL]-4-YL}ACETATE is unique due to its specific structural configuration and the presence of both pyridine and biphenyl moieties. This combination enhances its ability to form stable complexes with metal ions and interact with biological molecules, making it more versatile compared to similar compounds.
Properties
Molecular Formula |
C20H17N3O2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-phenylphenyl)acetate |
InChI |
InChI=1S/C20H17N3O2/c21-20(18-8-4-5-13-22-18)23-25-19(24)14-15-9-11-17(12-10-15)16-6-2-1-3-7-16/h1-13H,14H2,(H2,21,23) |
InChI Key |
ZGBGMIHXFBCKFI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O/N=C(/C3=CC=CC=N3)\N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)ON=C(C3=CC=CC=N3)N |
Origin of Product |
United States |
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